

vanillic acid VLA/VMA ratio validation study

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vanillic acid

CAS No.: 2475-56-1

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VLA/VMA Ratio Performance Data

The following table consolidates the core quantitative findings from the 2020 validation study, which analyzed samples from 14 AADC-deficient patients and 10,095 controls [1].

Parameter	AADC Deficient Patients (n=14)	Non-AADC Deficient Controls (n=10,095)
Mean VLA Concentration	10.24 mmol/mol creatinine (SD=11.58)	0.3 mmol/mol creatinine (SD=1.18)
VLA Concentration Range	0.37 - 33.06 mmol/mol creatinine	0 - 57.79 mmol/mol creatinine
Mean VMA Concentration	0.45 mmol/mol creatinine (SD=0.29)	5.59 mmol/mol creatinine (SD=3.87)
VMA Concentration Range	0.11 - 1.27 mmol/mol creatinine	0.04 - 60.62 mmol/mol creatinine
Mean VLA/VMA Ratio	23.16 (SD=22.83)	0.07 (SD=0.37)
VLA/VMA Ratio Range	0.97 - 74.1	0.0 - 23.24

The study concluded that while individual VLA or VMA concentrations are not reliable for diagnosis, the **VLA/VMA ratio is a robust diagnostic marker**, especially in younger patients. The ratio decreases with age, so the study developed age-adjusted thresholds for clinical use [1].

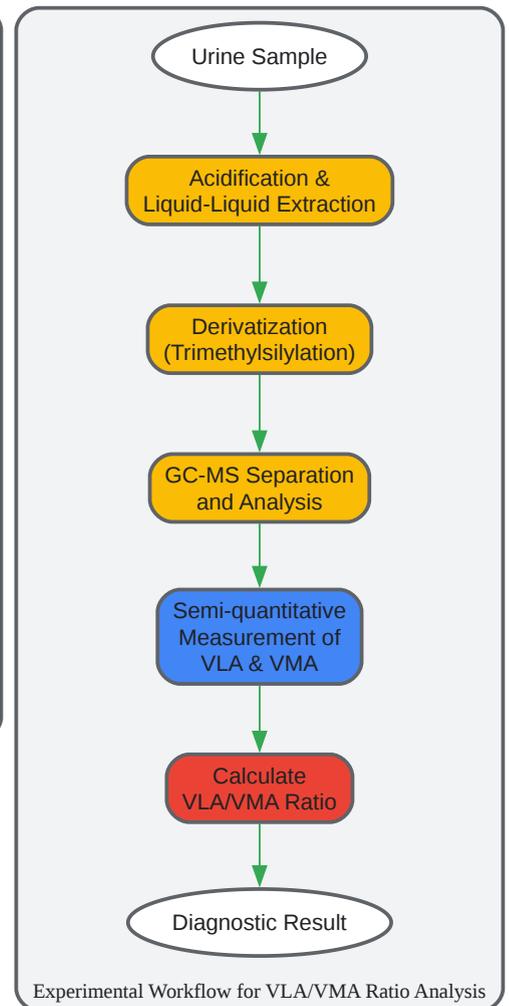
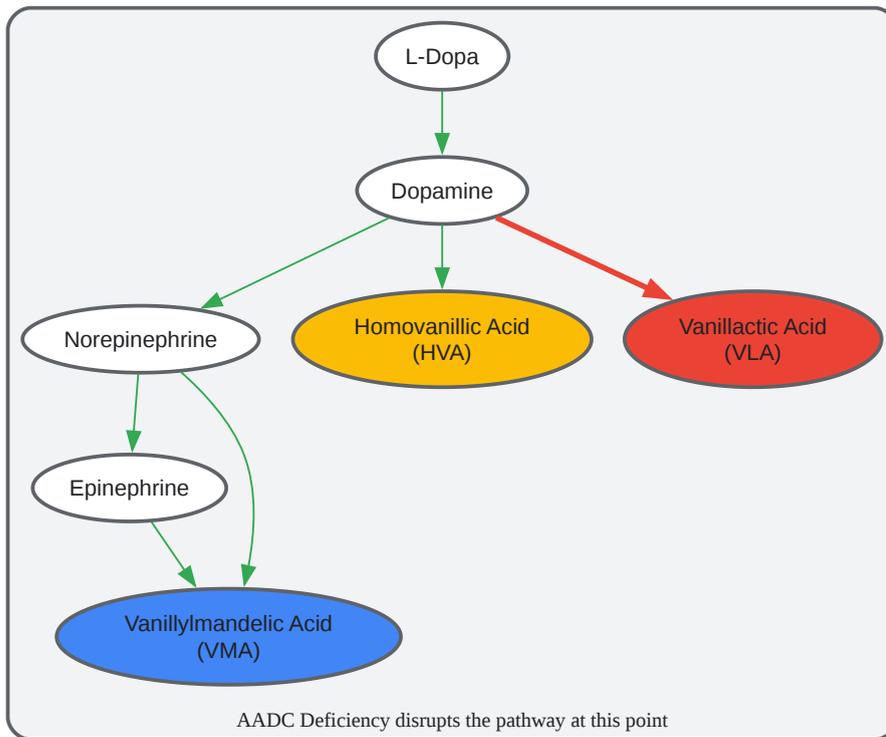
Experimental Protocol Summary

The validation study used the following detailed methodology [1]:

- **Sample Type:** Urine
- **Sample Preparation:** Liquid-liquid extraction of acidified urine samples, followed by trimethylsilylation (derivatization).
- **Analysis Instrument:** Gas chromatography coupled with mass spectrometry (GC-MS).
- **Data Analysis:** Semi-quantitative determination of VLA and VMA concentrations, followed by calculation of the VLA/VMA ratio.

Biochemical Pathway & Experimental Workflow

The diagrams below illustrate the biochemical basis for the test and the key steps of the analytical protocol.



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Key Diagnostic Context

- **Primary Clinical Use:** The VLA/VMA ratio is a reliable diagnostic marker for **Aromatic L-amino acid decarboxylase (AADC) deficiency**, a rare primary neurotransmitter defect [1].
- **Comparison to Other Tests:** Note that VMA testing is also used to screen for neural crest tumors like neuroblastoma. However, for diagnosing pheochromocytoma (another catecholamine-secreting tumor), **metanephrines are now considered the analyte of choice** rather than VMA, as they offer superior sensitivity and specificity [2] [3].

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